molecular formula C18H24N4O3 B6484626 N-[2-(dimethylamino)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 898427-66-2

N-[2-(dimethylamino)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

Cat. No.: B6484626
CAS No.: 898427-66-2
M. Wt: 344.4 g/mol
InChI Key: WSWJFURVQDTYHI-UHFFFAOYSA-N
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Description

The closest compounds I found are N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives . These are photoinitiators that can be used in free radical or cationic photopolymerization under the irradiation of various LEDs .


Synthesis Analysis

The synthesis of similar compounds, N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, involves different substituents (bromo group, primary amine, secondary amine, and tertiary amine) in the naphthalimide skeleton .


Molecular Structure Analysis

The molecular structure of similar compounds, N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, includes different substituents (bromo group, primary amine, secondary amine, and tertiary amine) in the naphthalimide skeleton .


Chemical Reactions Analysis

These N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives can initiate the free radical polymerization of acrylates under a LED at 405 nm .

Future Directions

The generation and stabilization phenomena of naphthalimide-based radical anion species will contribute to the development of sophisticated detection systems specific for carboxylate .

Biochemical Analysis

Biochemical Properties

The compound interacts with various biomolecules in biochemical reactions. It has been found to generate semi-stable radical anion species by photo-induced electron transfer from a carboxy group . This suggests that it can interact with enzymes, proteins, and other biomolecules that have carboxy groups, leading to changes in their properties and functions .

Cellular Effects

Given its ability to generate radical anion species, it could potentially influence cell function by altering the redox state of the cell . This could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves photo-induced electron transfer from carboxylate to the naphthalimide derivative . This leads to the generation of radical anions, which can interact with other biomolecules and potentially alter their functions .

Temporal Effects in Laboratory Settings

Given its stability and the semi-stable nature of the radical anions it generates , it is likely that its effects could be observed over extended periods.

Metabolic Pathways

Given its ability to generate radical anions, it could potentially interact with enzymes involved in redox reactions .

Transport and Distribution

Given its chemical properties, it could potentially interact with transporters or binding proteins that recognize similar compounds .

Subcellular Localization

Given its chemical properties, it could potentially localize to compartments or organelles where redox reactions are prevalent .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-21(2)9-7-19-17(24)18(25)20-14-10-12-4-3-8-22-15(23)6-5-13(11-14)16(12)22/h10-11H,3-9H2,1-2H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWJFURVQDTYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324854
Record name N-[2-(dimethylamino)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677431
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898427-66-2
Record name N-[2-(dimethylamino)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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